![molecular formula C7H10O B14039003 (1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Epoxynorbornane, also known as 2,3-epoxybicyclo[2.2.1]heptane, is a cyclic ether with a three-membered ring structure. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its strained ring system, which imparts unique chemical reactivity and stability. The molecular formula of 2,3-epoxynorbornane is C7H10O, and it has a molecular weight of 110.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Epoxynorbornane is typically synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene, resulting in the formation of the epoxide .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by the reaction of acetone with oxone (potassium peroxymonosulfate). This method also involves the oxidation of the double bond in norbornene to form 2,3-epoxynorbornane .
Industrial Production Methods: Industrial production of 2,3-epoxynorbornane follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,3-Epoxynorbornane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing compounds.
Reduction: The epoxide ring can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and DMDO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
科学的研究の応用
2,3-Epoxynorbornane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the reactivity and stability of epoxides in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 2,3-epoxynorbornane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The transition state of the reaction is often spirocyclic in nature, with partial bonds forming and breaking during the reaction .
類似化合物との比較
2,3-Epoxynorbornane can be compared with other similar compounds, such as:
Norbornene: The parent compound from which 2,3-epoxynorbornane is derived.
Epoxides: Other cyclic ethers with three-membered ring structures, such as ethylene oxide and propylene oxide.
Substituted Norbornenes: Compounds with various substituents on the norbornene ring, which can influence the reactivity and stability of the epoxide.
Uniqueness: 2,3-Epoxynorbornane is unique due to its strained ring system and the resulting high reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6-,7-/m0/s1 |
InChIキー |
OHNNZOOGWXZCPZ-VZFHVOOUSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@H]2O3 |
正規SMILES |
C1CC2CC1C3C2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


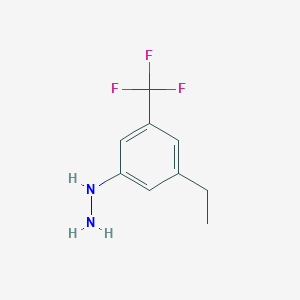
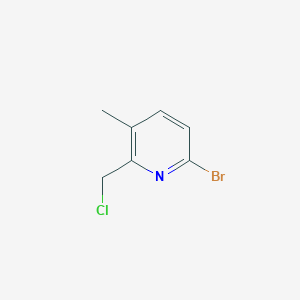


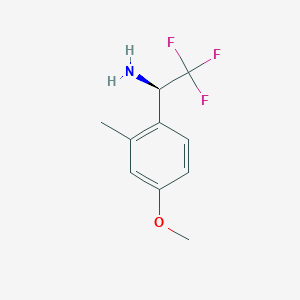
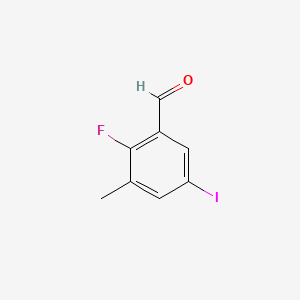
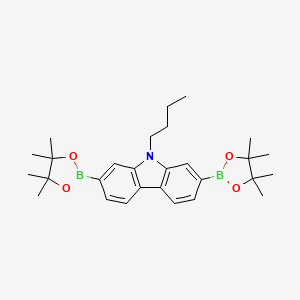
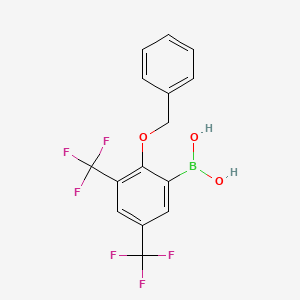


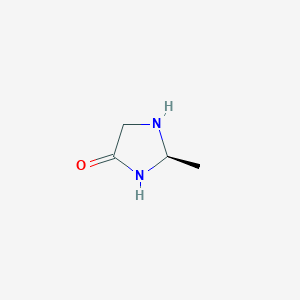


![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
